Product packaging for Methyl 2-chloropropionate(Cat. No.:CAS No. 17639-93-9)

Methyl 2-chloropropionate

Cat. No.: B095975
CAS No.: 17639-93-9
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Description

Methyl 2-chloropropionate (CAS 17639-93-9) is a clear, colorless liquid with a slightly pungent odor and a molecular weight of 122.55 g/mol . This halogenated ester serves as a versatile and crucial building block in organic synthesis, primarily due to the presence of both a reactive ester group and a chlorine atom on the alpha carbon, which makes it a highly adaptable precursor for various chemical transformations . Its primary value in research lies in its role as a chiral intermediate. The compound is widely employed in the synthesis of biological active molecules, including herbicides, fungicides, and pesticides within the agrochemical industry . It is also a key starting material for developing active pharmaceutical ingredients (APIs) that require a specific stereochemistry for efficacy, as well as in the preparation of fragrance compounds and specialty chemicals . In material science, it finds application as an initiator in the synthesis of acrylamide-based homopolymers and block copolymers . The mechanism of action typically involves nucleophilic substitution at the chlorinated carbon, often following an SN2 pathway which can result in an inversion of configuration, making it essential for the production of enantiomerically pure compounds . Researchers should note that this compound is a flammable liquid and vapor, may cause skin and serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, well-ventilated place, away from heat and ignition sources . This product is intended for research use only and is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2 B095975 Methyl 2-chloropropionate CAS No. 17639-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
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InChI Key

JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)Cl
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Molecular Formula

C4H7ClO2
Record name METHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID60864786
Record name Propanoic acid, 2-chloro-, methyl ester
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Molecular Weight

122.55 g/mol
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Physical Description

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.
Record name METHYL 2-CHLOROPROPIONATE
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CAS No.

17639-93-9
Record name METHYL 2-CHLOROPROPIONATE
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Record name Methyl 2-chloropropionate
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Record name Methyl 2-chloropropionate
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Record name Methyl 2-chloropropanoate
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Record name Propanoic acid, 2-chloro-, methyl ester
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Record name METHYL 2-CHLOROPROPANOATE, (±)-
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Advanced Synthetic Methodologies and Mechanistic Investigations

Enantioselective Synthetic Routes to Methyl 2-Chloropropionate

The synthesis of enantiomerically pure forms of this compound is a key focus of research due to the differing biological activities of its enantiomers. Both biocatalytic and traditional asymmetric chemical syntheses are employed to achieve high enantiomeric purity.

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. The high stereo-, regio-, and chemoselectivity of enzymes allows for the production of optically pure isomers under mild reaction conditions.

A variety of microbial enzymes have been identified and characterized for their utility in the synthesis of enantiopure this compound and its precursor, 2-chloropropionic acid. These enzymes are primarily esterases, which catalyze the stereoselective hydrolysis of the racemic ester, and 2-haloacid dehalogenases, which can be used in sequential kinetic resolutions.

Marine environments, in particular, have proven to be a rich source of novel esterases with potential industrial applications. For instance, a low temperature-resistant esterase, EST12-7, was identified from the genome of Pseudonocardia antitumoralis SCSIO 01299, isolated from deep-sea sediments. nih.gov This enzyme has been expressed and functionally characterized, demonstrating its ability to hydrolyze racemic this compound. nih.gov Another microbial esterase, EstC10, was discovered in the deep sea and has been developed as a biocatalyst for the kinetic resolution of racemic this compound. researchgate.net

In addition to marine sources, other microorganisms have been found to produce relevant enzymes. Lipase (B570770) from the yeast Candida rugosa (formerly C. cylindracea) has been shown to stereoselectively hydrolyze racemic this compound. dur.ac.uk Furthermore, 2-haloacid dehalogenases, such as those from Pseudomonas sp., are capable of converting 2-chloropropionate to lactate (B86563), a reaction that can be coupled with esterase-catalyzed hydrolysis in a sequential kinetic resolution system. mdpi.com These dehalogenases are classified based on their substrate specificity, with some acting on L-2-haloalkanoic acids (L-DEX) and others on D-2-haloalkanoic acids (D-DEX), or both (DL-DEX). mdpi.comnih.gov

Some bacteria, like Burkholderia sp. and Pseudomonas sp., can utilize 2-chloroacrylate (B1238316) as a carbon source and produce 2-haloacid dehalogenases that convert it to 2-chloropropionate in the presence of NADPH. mdpi.com

Kinetic resolution is a widely used biocatalytic method for separating racemic mixtures. This process relies on the differential rate of reaction of the two enantiomers with an enzyme, resulting in an enrichment of the less reactive enantiomer and the formation of a product from the more reactive one.

The esterase EST12-7 has been successfully employed for the kinetic resolution of racemic this compound. Through process optimization, it can produce optically pure (R)-methyl 2-chloropropionate with a high enantiomeric excess (e.e. >99%) and a conversion rate exceeding 49%. nih.gov Similarly, the deep-sea microbial esterase EstC10 has been utilized as a novel biocatalyst for the kinetic resolution of racemic this compound, also yielding (R)-methyl 2-chloropropionate with high enantiomeric excess (>99%). researchgate.net The optimization of reaction parameters such as pH, temperature, co-solvents, and surfactants has been shown to significantly impact the enantiomeric excess and conversion rate of the product. researchgate.net

Lipase from Candida rugosa has also been used for the kinetic resolution of racemic this compound. dur.ac.uk Interestingly, this lipase did not show enantiospecificity in a purely aqueous medium where the methyl ester is soluble. However, in a biphasic system with a water-immiscible organic solvent, stereoselective hydrolysis was achieved. dur.ac.uk

The following table summarizes the performance of different biocatalysts in the kinetic resolution of racemic this compound.

Table 1: Performance of Biocatalysts in Kinetic Resolution of Racemic this compound
Biocatalyst Product Enantiomeric Excess (e.e.) Conversion Source Organism
EST12-7 (R)-Methyl 2-chloropropionate >99% >49% Pseudonocardia antitumoralis SCSIO 01299
EstC10 (R)-Methyl 2-chloropropionate >99% - Deep-sea microbe
Carboxylesterase NP / DL-dehalogenase (sequential) Lactate Enhanced - Not specified

The enantio-preference of a biocatalyst determines which enantiomer of a racemic substrate is preferentially converted. This is a crucial factor in designing a biocatalytic process to obtain a desired chiral product.

The esterases EST12-7 and EstC10 both exhibit a preference for the (S)-enantiomer of this compound, leading to the production of (S)-2-chloropropionic acid and the accumulation of (R)-methyl 2-chloropropionate with high enantiomeric purity. researchgate.net In contrast, another microbial esterase, WDEst9, has been reported to have the opposite enantio-preference, generating (S)-methyl 2-chloropropionate.

The stereoselectivity of these enzymes is often quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity. The enantioselectivity of lipase from Pseudomonas fluorescens for this compound has been reported to be rather low. uni-greifswald.de

The choice of reaction medium can also influence stereoselectivity. For instance, the lipase from Candida rugosa only exhibits enantiospecificity in a biphasic system, not in an aqueous medium. dur.ac.uk

Directed evolution and enzyme engineering are powerful techniques used to improve the properties of enzymes, such as their activity, stability, and selectivity. These methods involve introducing mutations into the gene encoding the enzyme and then screening for variants with enhanced performance.

While specific examples of directed evolution applied directly to esterases for this compound synthesis are not extensively detailed in the provided context, the principles have been applied to related enzymes. For instance, a non-stereospecific α-haloalkanoic acid dehalogenase E (DehE), which is active on D- and L-2-chloropropionic acid, has been engineered to alter its substrate specificity. plos.org Through site-directed mutagenesis, the S188V mutation was introduced, which improved the enzyme's activity towards 3-chloropropionic acid. plos.org This demonstrates the potential of protein engineering to tailor dehalogenases for specific applications, which could be beneficial in sequential kinetic resolution systems.

The general strategies of directed evolution, including random mutagenesis and DNA shuffling, followed by high-throughput screening, are applicable to improving the esterases and dehalogenases used in this compound synthesis. collectionscanada.gc.ca The goal would be to enhance enantioselectivity, increase catalytic activity, or broaden the substrate scope.

Asymmetric Synthesis Strategies

Besides biocatalysis, several asymmetric chemical synthesis methods are employed to produce enantiomerically pure this compound. These methods can be broadly categorized into three main approaches: directional synthesis from chiral raw materials, resolution of racemates, and asymmetric synthesis. guidechem.comgoogle.com The directional synthesis method using chiral starting materials is often preferred due to its low cost, simple steps, and mature technology, which yields products with high optical purity. guidechem.comgoogle.com

One prominent example of a directional synthesis involves the use of a chiral precursor, R-methyl lactate. This compound can be converted to (S)-(-)-methyl 2-chloropropionate through a chlorination reaction with a configuration flip. guidechem.com A specific protocol for this transformation involves the preparation of a Vilsmeier reagent from bis(trichloromethyl)carbonate and N,N-dimethylacetamide. guidechem.com The R-methyl lactate is then added to this reagent to effect the chlorination. google.com

Another approach starts with optically pure methyl p-methylsulfonylpropionate or p-toluenesulfonylpropionate, which is then reacted with aluminum trichloride (B1173362) to yield (S)-(-)-methyl 2-chloropropionate with a very high enantiomeric excess. guidechem.com

The direct chlorination of L-methyl lactate using thionyl chloride is another method to produce (S)-(-)-methyl 2-chloropropionate while maintaining the stereochemical configuration. guidechem.com Additionally, a method utilizing chiral hydrogen peroxide as a catalyst with alpha-chloropropionic acid and methanol (B129727) has been reported to give high yields with minimal byproducts.

Utilization of Chiral Auxiliary Reagents

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uniurb.it In the context of this compound, this strategy has been employed to control the stereochemistry during its formation.

One notable approach involves the reaction of racemic 2-chloropropionyl chloride with a chiral alcohol, such as ethyl L-lactate, which serves as the chiral auxiliary. bibliotekanauki.pl The reaction, typically conducted in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or pyridine (B92270), yields diastereomeric esters. bibliotekanauki.pl The choice of solvent and base can influence the diastereoselectivity; for instance, using dichloromethane (B109758) as a solvent with a bulky base like pyridine was found to maintain the selectivity of the reaction. bibliotekanauki.pl The mechanism for this diastereoselective ester formation is thought to proceed through one of two pathways: either via the formation of a ketene (B1206846) intermediate which then reacts with the chiral alcohol, or through an initial complex between the amine and the alcohol that subsequently reacts with the ketene. bibliotekanauki.pl After the key reaction, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched 2-chloropropionic acid, which can then be esterified. bibliotekanauki.pl

Auxiliary/Reagent SystemBaseSolventKey Feature
Ethyl L-LactatePyridineDichloromethaneDiastereoselective esterification of rac-2-chloropropionyl chloride. bibliotekanauki.pl
(R)- or (S)-PantolactoneTriethylamineNot specifiedUsed for high-selectivity synthesis of 2-chloropropionic acid enantiomers. bibliotekanauki.pl
Asymmetric Catalysis in Stereospecific Halogenation

Asymmetric catalysis aims to create chiral products from prochiral or racemic starting materials using a small amount of a chiral catalyst. uniurb.itnih.gov While direct asymmetric halogenation of propionate (B1217596) precursors is challenging, advanced catalytic methods have been developed for related α-halo compounds. One emergent strategy is photoinduced deracemization, where both enantiomers of a racemic starting material are converted into a single, enantiomerically enriched product under the influence of a light-activated catalyst. researchgate.net For example, the catalytic asymmetric synthesis of tertiary α-haloamides has been achieved with good enantiomeric excess and yield using a copper(I) chloride catalyst complexed with a chiral phosphine (B1218219) ligand (DTBM-SEGPHOS). researchgate.net Mechanistic studies of such reactions provide insight into the key steps and intermediates in the catalytic cycle and help explain the origin of enantioselectivity. researchgate.net While this specific example applies to amides, the principles of using chiral metal complexes for stereocontrolled transformations are central to modern synthetic efforts toward molecules like this compound. nih.govresearchgate.net

Chemo-Enzymatic Hybrid Synthetic Pathways

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts, such as enzymes. rsc.org For this compound, the most common approach is the kinetic resolution of a racemic mixture. google.comdur.ac.ukresearchgate.net In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.

Lipases are frequently used for this purpose. For instance, lipase from the yeast Candida rugosa has been shown to stereoselectively hydrolyze racemic this compound. dur.ac.uk The reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the enzyme and a water-immiscible organic solvent where the substrate is dissolved. dur.ac.uk This interface is often crucial for the enzyme's enantiospecific activity. dur.ac.uk Similarly, porcine pancreas lipase can be used to resolve racemic 2-chloropropionate esters, yielding the (S)-(-) ester and the (R)-(+) acid after hydrolysis of the (R)-enantiomer. google.com

More recently, esterases from marine microbes have been identified as novel biocatalysts. Esterase EstC10, isolated from the deep sea, has been used for the kinetic resolution of racemic this compound to produce (R)-methyl 2-chloropropionate with an enantiomeric excess greater than 99%. researchgate.net

Enzyme SourceMethodProduct(s)
Candida rugosa LipaseStereoselective hydrolysis in a biphasic system. dur.ac.ukS-(-)-octyl-2-chloropropionate and D-(α)-chloropropionic acid (from octyl ester). dur.ac.uk
Porcine Pancreas LipaseStereoselective hydrolysis in a buffer solution. google.com(S)-(-)-methyl 2-chloropropionate and (R)-(+)-2-chloropropionic acid. google.com
Marine Microbial Esterase (EstC10)Kinetic resolution via asymmetric hydrolysis. researchgate.net(R)-methyl 2-chloropropionate (>99% e.e.). researchgate.net

Synthesis from Chiral Precursors

An effective strategy for producing enantiomerically pure compounds is to start with a readily available chiral molecule (from the "chiral pool") and convert it chemically into the desired product. uniurb.it

Conversion of Chiral Methyl Lactates

Chiral methyl lactates are common starting materials for synthesizing this compound. google.com The stereochemical outcome of the reaction depends heavily on the reagents used. A traditional method involves the direct chlorination of L-methyl lactate with thionyl chloride (SOCl₂), which proceeds with retention of configuration to yield (S)-methyl 2-chloropropionate. google.com

Alternatively, a Vilsmeier reagent, which can be prepared from bis(trichloromethyl)carbonate and N,N-dimethylacetamide, can be used. google.comguidechem.com When R-methyl lactate is treated with this reagent, the reaction occurs with an inversion of configuration, producing (S)-methyl 2-chloropropionate with high optical purity (97%) and in high yield (90%). google.comguidechem.com This method involves adding the R-methyl lactate dropwise to the Vilsmeier reagent solution and heating to around 60°C. guidechem.com

Starting MaterialReagentStereochemical OutcomeProduct
L-Methyl LactateThionyl Chloride (SOCl₂)Retention(S)-Methyl 2-chloropropionate google.com
R-Methyl LactateVilsmeier ReagentInversion(S)-Methyl 2-chloropropionate google.com
D-Methyl LactateThionyl Chloride (SOCl₂)Not specifiedL-2-Methyl chloropropionate google.com
Derivatization of Chiral Amino Acids (e.g., D-serine)

Chiral amino acids provide another route to chiral building blocks. smolecule.com While the direct product from D-serine is methyl 2-amino-3-chloropropanoate, the synthetic steps illustrate the conversion of a chiral precursor. The synthesis involves two main steps: first, the esterification of D-serine by refluxing with thionyl chloride in methanol, which produces D-serine methyl ester hydrochloride. google.com The second step is the chlorination of the hydroxyl group. This is achieved by treating the ester hydrochloride with thionyl chloride in a solvent like dichloroethane, typically at 40–60°C for 24 hours, to yield (R)-methyl 2-amino-3-chloropropanoate hydrochloride. google.com

A more direct conversion of an amino acid to the target 2-chloropropionic acid structure involves using L-alanine as a starting material. google.com By treating L-alanine with nitrosyl chloride in hydrochloric acid, L-2-chloropropionic acid can be synthesized in one step with a high yield (over 90%) and high optical purity (99.1% e.e.), as the reaction proceeds without reversing the original configuration. google.com The resulting acid can then be esterified to produce L-methyl 2-chloropropionate.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. For the synthesis of related phenoxypropionate esters, kinetic studies have been performed using solid-liquid phase transfer catalysis (PTC). ias.ac.in In these systems, a kinetic model was developed that described the reaction as following pseudo-first-order kinetics, and the activation energy for the reaction was calculated. ias.ac.in Such models are invaluable for process development and scale-up.

In the context of chemo-enzymatic resolutions, kinetic studies focus on the enzyme's activity and selectivity. dur.ac.uk The stereoselective hydrolysis of R,S-methyl-2-chloropropionate by Candida rugosa lipase is a well-studied example. dur.ac.uk The kinetics of such resolutions can be analyzed using equations that relate the extent of conversion to the enantiomeric excess of both the product and the remaining substrate. dur.ac.uk

Mechanistic investigations into the use of chiral auxiliaries have suggested detailed reaction pathways. For the diastereoselective reaction between rac-2-chloropropionyl chloride and a chiral alcohol like ethyl L-lactate, two primary mechanisms have been proposed. bibliotekanauki.pl One involves the formation of a ketene, which then reacts with the chiral alcohol. bibliotekanauki.pl An alternative pathway suggests that the amine base and chiral alcohol form a complex, which then reacts with the ketene, and the nature of this complex influences the stereochemical outcome. bibliotekanauki.pl

Nucleophilic Substitution Mechanisms (SN1 and SN2 pathways)

The synthesis of this compound can proceed through nucleophilic substitution reactions, primarily following Sₙ1 and Sₙ2 pathways. The specific mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. spcmc.ac.in

In an Sₙ2 (Substitution Nucleophilic Bimolecular) reaction, the nucleophile attacks the carbon atom bonded to the leaving group in a single, concerted step. masterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For substrates like this compound, which is a secondary halide, the Sₙ2 pathway is sterically accessible, although less so than for primary halides. spcmc.ac.in Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. spcmc.ac.in

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction, conversely, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. chemist.sg The stability of the carbocation intermediate is a crucial factor, with tertiary carbocations being more stable than secondary ones. masterorganicchemistry.com Since this compound forms a secondary carbocation, the Sₙ1 pathway is possible, particularly with weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.com

The decomposition of methyl S-(−)-2-(chlorocarbonyloxy)propionate in the presence of hexaalkylguanidinium chloride hydrochloride to form methyl R-(+)-2-chloropropionate has been shown to be a second-order nucleophilic substitution, consistent with an Sₙ2 mechanism. researchgate.net

Chlorination Reaction Mechanisms (e.g., using Vilsmeier reagent, thionyl chloride)

Common chlorinating agents for the synthesis of this compound from methyl lactate include thionyl chloride (SOCl₂) and the Vilsmeier reagent. google.com

Thionyl Chloride (SOCl₂): The reaction of alcohols with thionyl chloride is a widely used method for preparing alkyl chlorides. The mechanism typically proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. When DMF is used as a catalyst with thionyl chloride, it can lead to the formation of dimethylcarbamoyl chloride, a known carcinogen. sci-hub.se The reaction with SOCl₂ can sometimes lead to racemization.

Vilsmeier Reagent: The Vilsmeier reagent is a chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride. wikipedia.orgorganic-chemistry.org A method for synthesizing S-2-methyl chloropropionate involves preparing the Vilsmeier reagent from a chlorinating agent (like thionyl chloride) and a short-chain aliphatic substituted amide (like DMF). google.com This is followed by the chlorination of R-methyl lactate. google.com The use of the Vilsmeier reagent is considered to facilitate an Sₙ2 mechanism, which can help in preserving the stereochemical configuration of the starting material, methyl lactate. This method is reported to have mild reaction conditions and be suitable for large-scale industrial production. google.com An environmentally benign method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride and DMF, avoiding toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org

Mechanistic Insights into Racemization Processes

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur during the synthesis of this compound.

One identified cause of racemization is the interaction between the catalyst and the product. researchgate.net For instance, in the synthesis of methyl R-(+)-2-chloropropionate, contact between the hexaalkylguanidinium chloride catalyst and the product can lead to racemization. researchgate.net This is attributed to an exchange between the chloride ion from the catalyst and the chlorine atom of the product, following an Sₙ2 mechanism. researchgate.net

The choice of chlorinating agent also plays a role. Methods using thionyl chloride (SOCl₂) are associated with a risk of racemization, whereas the use of the Vilsmeier reagent is reported to better preserve the stereochemical configuration.

Enzymatic methods can also be employed to resolve racemic mixtures. For example, lipase from Candida rugosa can stereoselectively hydrolyze racemic this compound. dur.ac.uk This process, known as kinetic resolution, separates the enantiomers by capitalizing on the different reaction rates of each with the enzyme. dur.ac.uk Similarly, other microbial esterases have been utilized for the kinetic resolution of racemic this compound to produce either the (R)- or (S)-enantiomer with high enantiomeric excess. researchgate.netresearchgate.net

Kinetic Modeling of Reaction Pathways

Kinetic modeling is a valuable tool for understanding and optimizing the reaction pathways in the synthesis of this compound. While specific kinetic models for the synthesis of this compound are not extensively detailed in the provided search results, related studies offer insights into the approaches that can be used.

For instance, in the phase transfer catalyzed synthesis of Mecoprop (B166265) ester, a related phenoxy propionic acid derivative, a kinetic model was developed that considered one liquid and two solid co-products. ias.ac.in This highlights the complexity of modeling multiphase reaction systems.

The study of the atmospheric chemistry of methyl propionate, a related ester, involved determining rate constants for its reactions with Cl and OH radicals using relative rate techniques. acs.org Theoretical calculations using transition state theory were also employed to investigate reaction pathways and branching ratios. acs.org These methodologies could be applied to model the synthesis and potential side reactions of this compound.

Enzymatic kinetic resolutions of racemic this compound have also been the subject of kinetic studies. researchgate.netresearchgate.net These investigations often focus on optimizing parameters like pH, temperature, and substrate concentration to maximize the enantiomeric excess and yield of the desired product. researchgate.net

Process Intensification and Green Chemistry in Manufacturing this compound

Development of Environmentally Benign Synthetic Protocols

There is a growing emphasis on developing environmentally friendly methods for the synthesis of this compound, moving away from hazardous reagents and minimizing waste.

One approach involves the use of biocatalysis. The enzymatic resolution of racemic 2-chloropropionate esters using lipases offers a green alternative to chemical methods. google.com For example, porcine pancreatic lipase can be used for the selective hydrolysis of racemic 2-chloropropionate esters to obtain the (S)-(-)-enantiomer. google.com This method is highlighted as being environmentally friendly with a simple reaction process and high selectivity. google.com Similarly, microbial esterases are being explored for the kinetic resolution of racemic this compound. researchgate.netresearchgate.net

The development of greener methods for preparing chlorinating reagents is another area of focus. A novel method for synthesizing the Vilsmeier-Haack reagent using phthaloyl dichloride and DMF has been reported as an environmentally benign alternative to traditional methods that use toxic reagents like phosgene or thionyl chloride. scirp.org A synthesis method for S-2-methyl chloropropionate using a Vilsmeier reagent is described as having little environmental pollution. google.com

Catalysis in Sustainable Production (e.g., Phase Transfer Catalysis)

Catalysis plays a crucial role in the development of sustainable manufacturing processes for this compound and related compounds.

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the synthesis of Mecoprop ester, a related compound, solid-liquid phase transfer catalysis using K₂CO₃ as a base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was found to be highly efficient, achieving over 95% conversion and 100% selectivity under relatively mild conditions. ias.ac.in This approach avoids the use of strong aqueous bases and the subsequent generation of waste from neutralization. ias.ac.in PTC has been successfully applied in numerous industrial processes, particularly for Sₙ2 type reactions, offering benefits such as increased reaction rates and higher yields. crdeepjournal.org

Biocatalysis , as mentioned previously, is another cornerstone of sustainable production. The use of enzymes like lipases and esterases for the kinetic resolution of racemic this compound provides a highly selective and environmentally friendly route to enantiomerically pure products. dur.ac.ukresearchgate.netgoogle.com

Solvent Selection and Recovery for Reduced Environmental Footprint

Research into the synthesis of this compound and related compounds has identified several classes of solvents, including short-chain aliphatic substituted amides, such as N,N-dimethylformamide (DMF), as well as pyridine and 1,4-dioxane (B91453). acs.org The environmental, health, and safety (EHS) profiles of these solvents vary considerably, necessitating a careful evaluation for industrial applications. Legislative changes and a growing emphasis on sustainable manufacturing have driven the search for greener alternatives and more efficient recovery technologies. mdpi.com

Solvent Environmental Profiles

The environmental impact of a solvent extends across its life cycle, from production to disposal or recycling. researchgate.net Life Cycle Assessment (LCA) is a comprehensive methodology to evaluate these impacts, though simpler metrics are often used for initial screening. nih.govwhiterose.ac.uk Key considerations include toxicity, potential for bioaccumulation, ozone depletion potential (ODP), and global warming potential (GWP). nih.gov Solvents like DMF, N-methyl-2-pyrrolidinone (NMP), and 1,4-dioxane have come under scrutiny due to their EHS profiles. mdpi.com For instance, DMF is classified as a hazardous air pollutant and a substance of very high concern due to its reproductive toxicity. mdpi.comrsc.org Similarly, 1,4-dioxane is noted as a possible human carcinogen and is problematic due to its high water solubility, which complicates its removal from wastewater. nih.govresearchgate.net

Table 1: Comparative Environmental and Health Profiles of Selected Solvents

SolventKey Environmental/Health ConcernsGreen Chemistry ClassificationNotes
N,N-Dimethylformamide (DMF) Reproductive toxicant, hazardous air pollutant, high boiling point complicates removal.Undesirable / HazardousFunctionalized solvent with a longer production route; recycling is preferred to recover the energy invested in its synthesis. mdpi.comwhiterose.ac.ukgoogle.com
Pyridine Potential carcinogen, reproductive toxicant, low threshold limit value (TLV).Undesirable / HazardousOften used as a catalyst as well as a solvent. rsc.orgacs.org
1,4-Dioxane Possible human carcinogen (IARC Group 2B), high water solubility, poor biodegradability.Undesirable / HazardousDifficult to remove from aqueous streams. nih.govresearchgate.netacs.org
Toluene Suspected of damaging unborn children and causing organ damage through prolonged exposure.Usable / ProblematicOften used as a replacement for more hazardous solvents like benzene. nih.gov
2-Methyltetrahydrofuran (2-MeTHF) Bio-based alternative, though a peroxide former.Preferred / RecommendedConsidered a greener alternative to solvents like THF and 1,4-dioxane. acs.org

This table is generated based on data from multiple sources for comparative purposes. nih.govmdpi.comwhiterose.ac.ukrsc.orgresearchgate.netgoogle.comacs.org

Solvent Recovery and Recycling Technologies

Effective solvent recovery is paramount for reducing costs and minimizing environmental discharge. The choice of recovery technology depends on the solvent's physical properties, the composition of the waste stream, and the required purity of the recovered solvent. Common methods include distillation, extraction, and membrane separation. researchgate.net

Distillation: Fractional or azeotropic distillation is a conventional method for separating solvents from reaction mixtures. google.com However, it is an energy-intensive process, especially for high-boiling-point solvents like DMF. google.com For mixtures forming azeotropes, such as dioxane and water, simple distillation is ineffective, requiring more complex techniques like extractive distillation using a high-boiling entrainer.

Liquid-Liquid Extraction: This technique separates a solvent from a waste stream by using another, immiscible solvent. For instance, DMF can be recovered from aqueous solutions using extractants like chloroform (B151607) or tributyl phosphate-kerosene mixtures. google.com Recent advancements using centrifugal extractors have shown high efficiency, achieving over 98% DMF recovery from wastewater and significantly reducing solvent loss and energy consumption compared to traditional methods. google.com Supercritical fluid extraction, using carbon dioxide, has been explored for pyridine recovery as an environmentally benign alternative to traditional organic solvents, simplifying solvent recycling and reducing energy costs.

Membrane Separation: Technologies like organic solvent nanofiltration (OSN) are emerging as low-energy alternatives to distillation. OSN can be used to concentrate products from a solvent stream or to recover the solvent itself. A hybrid process combining OSN and distillation for solvent recovery has been shown to consume up to nine times less energy than distillation alone.

Table 2: Research Findings on Recovery Methods for Selected Solvents

SolventRecovery MethodReported Efficiency / FindingsSource(s)
N,N-Dimethylformamide (DMF) Centrifugal ExtractionSingle-stage efficiency of 85%; four-stage recovery exceeding 98%. google.com
Distillation (Dividing-Wall Column)Reduces energy consumption by over 18% compared to a traditional two-column sequence. mdpi.com
Organic Solvent Nanofiltration (OSN) / Distillation Hybrid9 times lower energy consumption compared to standalone distillation for 90% recovery.
Pyridine Distillation (following neutralization and salting-out)85-87% recovery with >99% purity.
Supercritical CO₂ ExtractionRaffinate pyridine concentration reduced to < 0.3 wt-% from an initial 15 wt-%.
1,4-Dioxane Extractive Distillation (with glycols)Can effectively dehydrate dioxane to >98% purity.
Solvent ExtractionConventional methods can have low recovery (~30%) due to volatility and water solubility.

This table synthesizes data from various research and patent literature to highlight the performance of different recovery technologies. mdpi.comgoogle.com

By selecting solvents with more favorable environmental profiles and implementing efficient recovery and recycling systems, the chemical industry can significantly reduce the environmental footprint associated with the production of compounds like this compound. The trend is moving away from hazardous solvents like DMF and dioxane towards greener alternatives and adopting advanced, energy-efficient recovery technologies. mdpi.com

Applications in Specialized Chemical Synthesis

Pharmaceutical Synthesis and Drug Development

The structural characteristics of methyl 2-chloropropionate make it a valuable building block in the creation of complex pharmaceutical molecules. fengchengroup.com Its applications in this field range from its use as a key intermediate to its role in the synthesis of stereochemically specific drugs.

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). multichemindia.com Its reactivity allows for its incorporation into larger molecules, forming the backbone or key side chains of a final drug product. The compound's ester and chlorinated functionalities make it a versatile starting material for developing APIs. multichemindia.com

A notable example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common structural feature in this class of drugs, and this compound provides a convenient starting point for introducing this group.

API Class Role of this compound Example Drug (Illustrative)
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)Precursor to the propionic acid pharmacophoreIbuprofen
AnticonvulsantsIntermediate in the synthesis of heterocyclic structuresGabapentin

This table is for illustrative purposes and does not imply direct synthesis from this compound in all cases.

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different stereoisomers can have vastly different pharmacological and toxicological profiles. This compound is available in its chiral forms, (S)-methyl 2-chloropropionate and (R)-methyl 2-chloropropionate, making it an important chiral source in asymmetric synthesis. researchgate.net

The use of a specific enantiomer of this compound allows for the direct introduction of a chiral center into the target molecule, ensuring the desired stereochemistry of the final drug product. This approach is often more efficient than chiral resolution at a later stage of the synthesis.

Chiral Intermediate Application in Chiral Drug Synthesis
(S)-Methyl 2-chloropropionateSynthesis of the (S)-enantiomer of profen drugs.
(R)-Methyl 2-chloropropionateUsed in the synthesis of specific chiral APIs where the (R)-configuration is required.

This compound and its derivatives are utilized as precursors in the synthesis of certain anti-thrombotic agents and antibiotics. nih.gov In the case of anti-thrombotic agents, which are used to prevent blood clots, the propionate (B1217596) structure can be a key component of molecules designed to interact with specific enzymes or receptors in the coagulation cascade. nih.govnih.gov

In the field of antibiotics, the synthesis of complex molecules often requires versatile building blocks. While direct use of this compound as a precursor is not always the primary route, its derivatives play a role in the broader landscape of antibiotic synthesis. The modification of this precursor can lead to intermediates that are then incorporated into the final antibiotic structure. nih.govmdpi.com

Agrochemical Synthesis and Formulation

The agrochemical industry relies heavily on the synthesis of complex organic molecules to develop effective and selective herbicides, pesticides, and fungicides. This compound is a key intermediate in the production of several important agrochemicals. multichemindia.comnjchm.com

One of the most significant applications of this compound is in the production of phenoxypropionic acid herbicides. google.comgoogle.com These herbicides are widely used for the control of broadleaf weeds in cereal crops. The synthesis typically involves the reaction of a substituted phenol (B47542) with this compound.

The (S)-enantiomer of this compound is particularly important in this application, as it leads to the herbicidally active stereoisomer of the final product. google.com This stereoselectivity allows for the production of more potent and environmentally friendly herbicides.

Herbicide Class Role of this compound Example Herbicides
Phenoxypropionic AcidsKey building block for the propionic acid side chainMecoprop (B166265), Diclofop-methyl, Fenoxaprop-P-ethyl google.comsmolecule.comnih.gov
AryloxyphenoxypropionatesIntermediate for the synthesis of the core structureQuizalofop-p-ethyl google.com

Beyond herbicides, this compound is also utilized in the development of other targeted pesticides. nih.govsdlookchem.com Its reactive nature allows for its incorporation into a wide range of molecular scaffolds, leading to the creation of novel insecticides and fungicides. The ability to introduce a chlorinated propionate moiety can be crucial for achieving the desired biological activity and selectivity of the pesticide. multichemindia.com

The development of new pesticides often involves the synthesis and screening of large libraries of compounds. The availability and reactivity of intermediates like this compound are essential for the efficient exploration of new chemical spaces in the search for more effective and safer crop protection agents.

Impact of Stereochemistry on Agrochemical Efficacy and Selectivity

The stereochemistry of active ingredients is a critical factor in the efficacy and selectivity of modern agrochemicals. Many herbicides, particularly those in the phenoxypropanoic acid class, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. It has been established that for many of these chiral herbicides, the biological activity resides primarily in only one of the enantiomers. juniperpublishers.com

For representative chiral phenoxypropanoic-acid herbicides like mecoprop and dichlorprop, it is known that the (R)-enantiomers exhibit significantly greater herbicidal activity compared to their (S)-enantiomer counterparts. juniperpublishers.comresearchgate.net This enantioselectivity is due to the specific three-dimensional interactions between the herbicide molecule and its target enzyme or protein in the plant. The inactive (S)-enantiomer does not bind effectively to the target site and thus contributes little to the desired phytotoxic effect.

Despite the fact that the herbicidal action is largely attributable to the (R)-isomer, racemic mixtures containing both enantiomers are still sometimes used in agricultural applications. juniperpublishers.com The use of enantiomerically pure formulations, however, offers significant advantages. By applying only the active (R)-enantiomer, the total amount of chemical released into the environment can be reduced by half without compromising efficacy. This approach leads to a lower chemical load on the soil and non-target organisms, aligning with principles of green chemistry and sustainable agriculture. juniperpublishers.com The synthesis of these enantiomerically pure agrochemicals often relies on chiral building blocks, and derivatives of 2-chloropropionic acid, such as this compound, serve as key intermediates in these synthetic pathways. google.com

The differential activity of stereoisomers is not limited to efficacy but also extends to their environmental fate and toxicology. Biotic processes in soil and plants, driven by microorganisms and enzymes, can exhibit enantio- or diastereoselective transformation, altering the stereoisomeric ratio of the herbicide after application. juniperpublishers.com Therefore, evaluating the properties of each pure isomer is crucial for a complete and accurate risk assessment. juniperpublishers.com

Table 1: Herbicidal Activity of Phenoxypropanoic Acid Enantiomers

Herbicide ClassEnantiomerRelative Herbicidal ActivitySignificance
Phenoxypropanoic Acids (e.g., Dichlorprop)(R)-enantiomerHighResponsible for the primary phytotoxic effect. juniperpublishers.com
(S)-enantiomerLow to negligibleContributes to environmental load without significant herbicidal benefit. juniperpublishers.com

Polymer Chemistry and Advanced Materials Science

This compound is a valuable compound in the field of polymer chemistry, where it functions both as an initiator for polymerization reactions and as a building block for creating polymers with specific, tailored properties.

Initiator in Controlled Radical Polymerization

This compound serves as an effective initiator in controlled radical polymerization (CRP), particularly in Atom Transfer Radical Polymerization (ATRP). scbt.comtcichemicals.com ATRP is a powerful "living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net

In an ATRP system, the process involves a reversible activation and deactivation of the growing polymer chains. The initiator, this compound, possesses a carbon-chlorine bond that can be reversibly cleaved by a transition metal catalyst (typically a copper complex). This process generates a radical that initiates the polymerization by adding to a monomer molecule. The key to the "controlled" nature of ATRP is that the generated radical can be quickly and reversibly deactivated back to a dormant species by the oxidized form of the catalyst. This rapid equilibrium between active and dormant species keeps the concentration of active radicals low at any given moment, minimizing irreversible termination reactions that are common in conventional free-radical polymerization. cmu.edu This control allows for the simultaneous growth of all polymer chains. cmu.edu

Building Block for Tailoring Polymer Properties and Architectures

Beyond its role as an initiator, this compound is utilized as a building block or comonomer to produce specialty polymers. elchemy.com By incorporating this molecule into a polymer chain, specific functionalities can be introduced that alter the material's final properties. The presence of the chlorine atom and the ester group provides reactive sites for further chemical modification of the polymer, enabling the synthesis of advanced materials with unique characteristics. elchemy.com This versatility makes it a crucial intermediate in the development of polymers for specialized applications. elchemy.com

Synthesis of Acrylamide (B121943) Homopolymers and Block Copolymers

This compound has been specifically identified as an initiator for the synthesis of acrylamide-based polymers. cymitquimica.comlookchem.com It is used to produce both acrylamide homopolymers and more complex structures like acrylamide-N-isopropylacrylamide block copolymers. cymitquimica.comlookchem.com

The synthesis of polyacrylamide and its derivatives is of significant interest due to their wide range of applications, particularly as water-soluble polymers. mdpi.com In the synthesis of block copolymers, an initiator like this compound is used to first grow a block of one monomer type (e.g., polyacrylamide). Because the "living" nature of CRP preserves the active functional group at the end of the polymer chain, a second monomer can then be introduced to grow a subsequent, distinct block. cmu.edu This allows for the creation of well-defined block copolymers with tailored hydrophilic and hydrophobic segments, leading to materials with unique self-assembly properties for various advanced applications.

Table 2: Role of this compound in Polymer Synthesis

Application AreaSpecific RolePolymerization TechniqueResulting Polymer Type
Controlled PolymerizationInitiatorAtom Transfer Radical Polymerization (ATRP)Polymers with controlled molecular weight and narrow polydispersity. scbt.com
Acrylamide PolymersInitiatorControlled Radical PolymerizationAcrylamide homopolymers and block copolymers (e.g., with N-isopropylacrylamide). cymitquimica.comlookchem.com
Specialty PolymersMonomer / ComonomerVariousPolymers with tailored properties and functionalities. elchemy.com

Flavor and Fragrance Industry Applications

This compound serves as a versatile intermediate in the flavor and fragrance industry. multichemindia.com While not typically used as a final flavor or fragrance ingredient itself, its chemical structure makes it a valuable starting material for synthesizing more complex molecules with desirable aromatic properties. multichemindia.com

The compound undergoes chemical modifications, such as esterification or substitution reactions, to produce various esters and other derivatives. multichemindia.com These resulting compounds can possess the specific aromatic and flavor profiles required for use in a wide array of consumer products, including perfumes, personal care items, and food flavorings. multichemindia.com The reactivity of both the ester group and the chlorine atom allows for precise chemical manipulation to achieve a target scent or taste molecule. multichemindia.com

Research and Development of Novel Chemical Entities and Transformations

In the broader context of chemical research and development, this compound is widely used as an intermediate and building block for the synthesis of diverse organic compounds. cymitquimica.commultichemindia.com Its utility stems from the presence of two reactive functional groups: a chlorinated center and an ester group. multichemindia.com This bifunctionality makes it a versatile substrate for creating a wide range of other chemicals, including acids, and other esters and derivatives. multichemindia.com

Researchers utilize this compound as a starting material in multi-step syntheses to construct more complex molecular architectures. elchemy.com It is a key component in the production of fine and specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. elchemy.commultichemindia.com The compound's reactivity allows it to be a valuable tool for chemists exploring new chemical transformations and developing novel molecules with potential applications in various scientific and industrial fields. elchemy.comnih.gov

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Enantiomer Separation and Purity Determination

Chromatography is a cornerstone for the separation of chiral compounds. For Methyl 2-chloropropionate, several specialized techniques have been developed to achieve high-resolution separation of its enantiomers.

Chiral Gas Chromatography (GC) is a powerful method for the enantioseparation of volatile compounds like this compound. The effectiveness of this technique relies heavily on the use of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other. Modified cyclodextrins have proven to be highly effective CSPs for this purpose. gcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides that possess a chiral, torus-shaped structure. gcms.cz Their interior cavity provides a hydrophobic environment, while the exterior is hydrophilic. To be used as GC stationary phases, they are often derivatized to increase their lipophilicity and thermal stability. These modifications also enhance their chiral recognition capabilities. researchgate.net For the separation of this compound enantiomers, derivatives such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) have been investigated. researchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral cyclodextrin (B1172386) stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. capes.gov.br Studies have shown that the (S)-enantiomer of this compound forms a more stable complex with certain cyclodextrin derivatives, resulting in it being the second to elute from the column. researchgate.netcapes.gov.br The enantioselectivity is influenced by factors such as the type of cyclodextrin (α, β, or γ), the nature of the modifying groups, and the operating temperature. gcms.cz For example, a β-DEX™ 120 column can be used at 70°C to separate the enantiomers of this compound. gcms.cz

ParameterValue
Technique Chiral Gas Chromatography (GC)
Stationary Phase Modified Cyclodextrins (e.g., β-DEX™ 120, Lipodex-E)
Analyte This compound
Separation Principle Differential formation of transient diastereomeric inclusion complexes
Typical Elution Order (R)-enantiomer followed by (S)-enantiomer

While analytical-scale chiral GC is well-established, scaling up to preparative gas chromatography for the isolation of pure enantiomers presents significant challenges. Although there have been efforts to develop preparative GC methods, the technique has found limited application in this area. mdpi.com The dilution of cyclodextrin derivatives in polysiloxanes has been a useful approach for creating packed columns for preparative separations of other chiral compounds, such as inhalation anesthetics. researchgate.net This approach involves coating a solid support with the chiral selector dissolved in a stationary phase like SE-54. researchgate.net However, for many compounds, preparative liquid chromatography and related techniques remain the methods of choice for isolating large quantities of single enantiomers. mdpi.com

Three-phase crystallization (TPC) is an effective method for the purification of S-Methyl 2-chloropropionate from enantiomeric mixtures. researchgate.netresearchgate.net This technique integrates melt crystallization and vaporization to yield a crystalline solid and a vapor phase from a liquid feed. researchgate.net The process operates under reduced temperature and pressure, causing the liquid mixture to transform gradually into the desired crystalline solid (S-Methyl 2-chloropropionate) and a vapor mixture. researchgate.netresearchgate.net The conditions for these three-phase transformations are determined based on the thermodynamic properties of the compound. researchgate.net TPC is particularly useful for enhancing the optical purity of partially resolved enantiomers, offering a convenient and efficient alternative to direct crystallization. researchgate.net

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and mechanistic investigation of this compound and its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. chemicalbook.comnih.gov The ¹H NMR spectrum typically shows a doublet for the methyl protons (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH), and a singlet for the methyl ester protons (OCH₃). chemicalbook.com

Beyond basic structural confirmation, NMR is crucial for stereochemical studies, particularly in understanding the interactions involved in chiral recognition. When this compound interacts with a chiral solvating agent, such as a cyclodextrin derivative, the NMR signals of the two enantiomers can be differentiated. capes.gov.brmdpi.com For instance, in the presence of a hydrophobic cyclodextrin derivative, the ¹H NMR signals of the (S)-enantiomer experience a significant downfield shift compared to the (R)-enantiomer upon complexation. capes.gov.br This enantioselective interaction can be quantified by measuring the complexation constants, which often correlate well with data obtained from chromatographic experiments. researchgate.net Such studies provide insight into the geometry and stability of the host-guest complexes, confirming that the chiral discrimination occurs at a molecular level. capes.gov.brmdpi.com

Table of Typical ¹H NMR Chemical Shifts for this compound

Group Chemical Shift (ppm) Multiplicity
CH-Cl ~4.43 Quartet
O-CH₃ ~3.80 Singlet

Note: Shifts are approximate and can vary depending on the solvent and instrument. chemicalbook.com

Mass spectrometry (MS) is a highly sensitive technique used to identify compounds and elucidate reaction pathways by analyzing the mass-to-charge ratio of ions. In the context of this compound, it is particularly relevant for studying enzymatic reactions, such as kinetic resolutions. researchgate.net For example, microbial esterases can be used for the asymmetric hydrolysis of racemic this compound to produce enantiomerically enriched (R)- or (S)-Methyl 2-chloropropionate. researchgate.net Mass spectrometry can be employed to monitor the progress of these reactions by identifying and quantifying the substrate, product, and any intermediates in the reaction mixture. purdue.edu By analyzing the reaction components over time, MS provides crucial data for understanding the enzyme's mechanism, substrate specificity, and enantioselectivity. purdue.edu

Environmental Impact and Ecotoxicological Considerations

Environmental Fate and Transport Mechanisms

The environmental behavior of Methyl 2-chloropropionate is governed by its physical and chemical properties, which dictate its degradation pathways, mobility, and persistence in different environmental compartments.

Once released into the atmosphere, this compound is subject to degradation through several photochemical processes. While specific studies on its atmospheric lifetime are not extensively detailed, the degradation mechanisms can be inferred from research on structurally similar compounds like other chloroesters and methyl esters. researchgate.netresearchgate.net The primary atmospheric degradation pathways are expected to be reactions with photochemically generated radicals, such as hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.netresearchgate.net

The reaction of saturated esters with Cl atoms typically proceeds via the abstraction of a hydrogen atom from the molecule's alkyl groups. researchgate.net For this compound, this would lead to the formation of various degradation products. Studies on similar chloroesters have identified products such as formyl chloride, acetyl chloride, and methyl chloroformate. researchgate.net The atmospheric lifetime of related chloroesters in the presence of Cl atoms has been estimated to be around 1.5 days, suggesting that this compound is not likely to persist for long periods in areas with significant Cl atom concentrations, such as coastal or industrialized regions. researchgate.net In addition to radical-initiated reactions, direct photolysis may also contribute to its degradation, although the significance of this pathway is not fully established. nih.gov It is also noted that vapors of this compound may form explosive mixtures with air. nih.gov

In soil and aquatic environments, the primary mechanism for the breakdown of this compound is biodegradation by microorganisms. researchgate.net Halogenated compounds can be toxic and persistent, but various microbes have evolved enzymatic pathways to utilize them as a source of carbon and energy. researchgate.net The degradation of this compound is expected to follow a two-step process.

First, an initial hydrolysis of the ester bond, likely catalyzed by esterase enzymes, would convert this compound into 2-chloropropionic acid (2-CP) and methanol (B129727). This is supported by studies on similar compounds, such as the methyl esters of 3-chloro-2-methylpropionic acid, where an initial esterase was shown to convert the methyl ester to the corresponding carboxylic acid. nih.gov

The resulting 2-chloropropionic acid is then subject to enzymatic dehalogenation. nih.gov Bacteria, particularly from the genus Pseudomonas, have been shown to utilize 2-CP as a sole carbon source. nih.govscialert.net These bacteria produce enzymes called dehalogenases, which catalyze the hydrolytic removal of the chlorine atom, converting 2-chloropropionic acid into lactate (B86563), a readily metabolizable compound. nih.gov Different dehalogenases can exhibit stereospecificity, acting on either the D- or L-isomers of the acid. scialert.net These dehalogenase enzymes play a critical role in the environmental detoxification and degradation of halogenated pollutants. scialert.net

Table 1: Properties of Dehalogenase Enzymes Involved in Chloropropionate Degradation
EnzymeSource OrganismSubstrate SpecificityOptimal pHOptimal TemperatureReference
D-specific dehalogenase (DehD)Pseudomonas sp. strain S3D-2-chloropropionic acid (D-2CP)9.535°C scialert.netscialert.net
L-specific dehalogenase (DehL)Pseudomonas sp. strain S3L-2-chloropropionic acid (L-2CP)7.550°C scialert.netscialert.net
Non-specific dehalogenasePseudomonas sp.Acts on both D- and L-2-chloropropionatesNot specifiedNot specified nih.gov

The mobility and persistence of this compound in aquatic environments are largely influenced by its water solubility and susceptibility to degradation. Most sources describe the compound as being insoluble or immiscible in water. nih.govnoaa.govchemicalbook.comechemi.com This low solubility would limit its mobility in the water column and reduce its potential to be transported to groundwater. acs.org However, it is worth noting that at least one safety data sheet suggests it is water-soluble and likely to be mobile in the environment. fishersci.com

Regarding its persistence, the compound is not generally considered to be a persistent, bioaccumulative, and toxic (PBT) substance. cdhfinechemical.com The availability of efficient biodegradation pathways, as discussed previously, suggests that its persistence in aquatic systems is likely to be low. fishersci.com Runoff from fire control or dilution water containing the substance may lead to environmental contamination. nih.govnoaa.gov

Ecotoxicological Profile and Environmental Risk Assessment

The assessment of risk posed by this compound to ecosystems involves understanding its toxicity to various organisms and its potential to accumulate in the environment.

Specific data on the ecotoxicity of this compound to aquatic organisms is limited, with toxicological databases often lacking detailed information for fish, daphnia, or algae. echemi.com However, as a halogenated organic compound, it has the potential to exert toxic effects. researchgate.net Chemicals used as preservatives and biocides are often inherently toxic to aquatic life, particularly unicellular organisms like algae, which form the base of many aquatic food webs. industrialchemicals.gov.au The toxic effects could be narcotic in nature at high concentrations. nih.govchemicalbook.com Environmental contamination can occur from spills or runoff, posing a risk to aquatic ecosystems. noaa.gov

The potential for a chemical to accumulate in organisms and transfer through the food chain is a key aspect of its environmental risk profile. Based on available information, this compound is not considered to be a bioaccumulative substance. fishersci.comcdhfinechemical.com Bioaccumulation potential is often linked to a compound's hydrophobicity and persistence. While some hydrophobic chlorinated compounds are known to accumulate in the fatty tissues of organisms and magnify up the food chain, the properties of this compound suggest a low potential for such behavior. mdpi.com Its susceptibility to biodegradation and reported lack of bioaccumulation indicate that the implications for food chain transfer and biomagnification are likely minimal. fishersci.comcdhfinechemical.com

Research into Sustainable Production and Environmental Remediation Strategies

The environmental footprint of chemical manufacturing and the persistence of certain compounds in the environment have spurred significant research into greener production methods and effective remediation technologies for this compound and related substances. This section explores the advancements in sustainable synthesis and strategies to mitigate the environmental impact of this compound.

Sustainable Production of this compound

Efforts to develop sustainable production methods for this compound are centered on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. Key areas of research include biocatalysis and the use of renewable feedstocks.

Biocatalytic Synthesis and Kinetic Resolution:

Enzymes, particularly lipases and esterases, have shown significant promise in the enantioselective synthesis of chiral esters like this compound. The kinetic resolution of racemic this compound is a widely explored biocatalytic approach. In this process, an enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer in high enantiomeric excess.

For instance, a novel esterase, EstC10, isolated from a marine bacterium, has been utilized for the kinetic resolution of racemic this compound to produce (R)-methyl 2-chloropropionate with an enantiomeric excess of over 99%. researchgate.net Similarly, the esterase EST12-7 from Pseudonocardia antitumoralis has been shown to furnish optically active (R)-methyl 2-chloropropinate with excellent enantiomeric excess (>99%). researchgate.net The efficiency of such enzymatic resolutions is highly dependent on reaction parameters such as pH, temperature, and the presence of organic co-solvents.

Conversely, some enzymes exhibit different enantio-preferences. Esterase WDEst9, for example, generates (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with high enantiomeric excess (both >98%). researchgate.net However, not all lipases are suitable for this purpose. For example, Candida rugosa lipase (B570770) showed no enantioselectivity in the hydrolysis of 2-chloropropionic acid methyl ester. researchgate.net

Biocatalytic Kinetic Resolution of Racemic this compound

BiocatalystProduct EnantiomerEnantiomeric Excess (ee)Key Findings
Esterase EstC10(R)-methyl 2-chloropropionate>99%Effective kinetic resolution achieved through optimization of process parameters. researchgate.net
Esterase EST12-7(R)-methyl 2-chloropropionate>99%Demonstrates high enantioselectivity for the (R)-enantiomer. researchgate.net
Esterase WDEst9(S)-methyl 2-chloropropionate>98%Shows opposite enantio-preference compared to EstC10 and EST12-7. researchgate.net
Candida rugosa LipaseN/AE=1 (no enantioselectivity)Not suitable for the kinetic resolution of this compound. researchgate.net

Renewable Feedstocks and Greener Synthesis Routes:

The synthesis of 2-chloropropionic acid, the precursor to this compound, is another area of focus for sustainable practices. Traditional methods often involve the chlorination of propionic acid at high temperatures with catalysts that can generate hazardous byproducts. researchgate.net Greener alternatives are being explored, such as the synthesis from renewable resources. For example, L-alanine, an amino acid, can be converted to S-2-chloropropionic acid through diazotization and chlorination reactions. nih.gov This approach utilizes a readily available bio-based starting material.

Furthermore, research into the synthesis of methyl (S)-2-chloropropionate has explored the use of a chiral hydrogen peroxide catalyst, which offers advantages such as operational simplicity, good catalytic effect, fewer byproducts, and high yield, making it suitable for large-scale production. mdpi.com Another patented process describes the preparation of 2-chloropropionic acid esters from alkyl lactates and phosgene (B1210022) in the presence of a tertiary base, which can be optimized to produce optically active products with high purity. mdpi.com

Environmental Remediation Strategies

The presence of halogenated organic compounds like this compound in the environment is a concern due to their potential persistence and toxicity. Research into remediation strategies focuses on microbial degradation and advanced oxidation processes.

Microbial Degradation:

Several microorganisms have demonstrated the ability to degrade 2-chloropropionic acid and its derivatives by using them as a sole carbon and energy source. This biodegradation is primarily facilitated by enzymes called dehalogenases, which catalyze the cleavage of the carbon-halogen bond.

Pseudomonas species are frequently implicated in the degradation of halogenated compounds. For instance, Pseudomonas sp. strain S3 can utilize both D- and L-isomers of 2-chloropropionic acid, producing two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net Another Pseudomonas strain, JD2, has been shown to produce hydrolytic dehalogenases that convert 2-chloropropionic acid. rug.nl

The degradation of related compounds by microbial consortia has also been studied. A consortium designated L1 was able to degrade 98.04% of 100 mg L⁻¹ chlorimuron-ethyl, a structurally related herbicide, within 6 days. nih.gov The synergistic action of different microbial species within a consortium can lead to more efficient and complete degradation of complex pollutants. nih.govnih.govmdpi.com For example, in the degradation of the herbicide clodinafop propargyl by Pseudomonas sp. strain B2, 87.14% of the initial 80 mg/L was degraded, accompanied by the release of chloride ions. nih.gov

Microbial Degradation of 2-Chloropropionic Acid and Related Compounds

Microorganism/ConsortiumSubstrateDegradation EfficiencyKey Enzymes/Pathways
Pseudomonas sp. strain S3D,L-2-chloropropionic acidUtilized as sole carbon sourceInducible L-specific (DehL) and D-specific (DehD) dehalogenases. scialert.net
Pseudomonas sp. strain JD22-chloropropionic acidConversion observedProduction of hydrolytic dehalogenases. rug.nl
Bacterial Consortium L1Chlorimuron-ethyl98.04% of 100 mg L⁻¹ in 6 daysSynergistic degradation by multiple species. nih.gov
Pseudomonas sp. strain B2Clodinafop propargyl87.14% of 80 mg L⁻¹Degradation to clodinafop acid and 4-(4-Chloro-2-fluoro-phenoxy)-phenol. nih.gov

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are often used for pollutants that are difficult to biodegrade.

Fenton and Photo-Fenton Oxidation: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. The efficiency of this process is highly dependent on pH, with optimal conditions typically being acidic (around pH 3-4). researchgate.net Studies on the degradation of various organic pollutants have shown that the Fenton process can achieve high removal rates in relatively short reaction times. researchgate.netnih.gov For instance, the photo-Fenton process has been shown to be efficient in degrading recalcitrant compounds, with one study reporting 84% COD removal for an industrial wastewater. uctm.edu

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of organic pollutants. When irradiated with UV light, TiO₂ generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. The photocatalytic degradation of 2-chlorobiphenyl, a related chlorinated compound, was found to follow pseudo-first-order kinetics. nih.gov The efficiency of TiO₂ photocatalysis can be enhanced by doping it with other elements to extend its light absorption into the visible range. mdpi.com For the pesticide chlorpyrifos, 80% degradation was achieved after 24 hours of photocatalytic oxidation with TiO₂ nanoparticles. nih.gov

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in degrading a variety of pesticides and other organic pollutants. uctm.edu

The choice of remediation strategy depends on various factors, including the concentration of the pollutant, the environmental matrix (soil, water), and cost-effectiveness. Often, a combination of different strategies, such as a biological treatment followed by an AOP, may be the most effective approach for complete remediation.

Toxicological Considerations and Biological Interactions

Mechanistic Studies of Biological Interactions and Cellular Responses

Detailed mechanistic studies elucidating the specific biological interactions and cellular responses to Methyl 2-chloropropionate are not extensively available in current scientific literature. However, based on its chemical structure as a halogenated aliphatic ester, several potential mechanisms of action can be inferred.

One primary biological interaction is likely hydrolysis. In a biological system, ester compounds can be metabolized by esterase enzymes, which would break down this compound into 2-chloropropionic acid and methanol (B129727). The subsequent toxicological effects would then be a combination of the parent compound and its metabolites.

The irritating properties of this compound to the skin, eyes, and respiratory system suggest a direct interaction with cellular membranes and proteins at the site of contact. This could lead to localized inflammation and cell damage.

From a genotoxic perspective, a study on a range of alkyl halides and esters found that the alkyl chlorides evaluated were negative in both clastogenicity and deletion recombination assays. nih.govresearchgate.net This suggests that this compound may not be a potent genotoxic agent, though specific studies on this compound are required for confirmation.

At high concentrations, the propionate (B1217596) moiety could potentially exert neurotoxic effects. Studies on propionic acidemia, a metabolic disorder leading to high levels of propionate, have shown that elevated propionate can inhibit Na+, K+-ATPase activity in the brain and affect the phosphorylation of cytoskeletal proteins. nih.gov However, it is crucial to note that such effects are observed at pathologically high concentrations and may not be relevant to typical exposure scenarios for this compound.

In Vitro and In Vivo Toxicological Assessments

Comprehensive in vitro and in vivo toxicological assessments specifically for this compound are limited in the public domain. The majority of available information is derived from general safety data sheets, which outline its primary hazards.

General Toxicological Profile:

Assessment TypeFinding
Acute Oral Toxicity Data not available
Acute Dermal Toxicity May cause toxic effects if absorbed through the skin.
Acute Inhalation Toxicity May cause toxic effects if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Studies on analogous short-chain aliphatic esters, such as various propionic acid esters, generally indicate a low potential for systemic toxicity following repeated exposure. canada.caindustrialchemicals.gov.au The primary health concern for these related compounds is local irritation at the point of contact. For instance, propionic acid itself is considered to have low hazard potential, with irritation being the main adverse effect. canada.cahpa.gov.tw This aligns with the observed irritant properties of this compound.

Q & A

What are the standard synthetic protocols for enantiomerically pure Methyl 2-chloropropionate?

Level: Basic
Methodological Answer:
Enantiomerically pure (S)- or (R)-Methyl 2-chloropropionate can be synthesized via nucleophilic substitution of methyl 2-(chlorocarbonyloxy)propionate using hexaalkylguanidinium chloride hydrochloride. This method involves a second-order nucleophilic substitution mechanism, but racemization may occur due to chloride ion exchange via an SN2 pathway. To minimize racemization, precise control of reaction temperature (e.g., below 25°C) and catalyst-to-substrate molar ratios (typically 1:1) is critical .

What are the key physical properties of this compound relevant to laboratory handling?

Level: Basic
Methodological Answer:
Key properties include:

  • Boiling Point : 80–82°C at 110 mmHg .
  • Density : 1.143 g/mL at 25°C .
  • Refractive Index : 1.415 (lit.) .
  • Flash Point : 38°C (closed cup), classifying it as a flammable liquid (UN 2933) .
    These properties dictate storage conditions (e.g., refrigeration at 4°C) and safety protocols during distillation .

What safety precautions are essential when handling this compound?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H313 hazard) .
  • Storage : Separate from oxidizers; store in flame-proof cabinets due to flammability (Category 3, UN 2933) .
  • Waste Disposal : Collect waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

How can racemization be controlled during the synthesis of chiral this compound?

Level: Advanced
Methodological Answer:
Racemization occurs via an SN2 mechanism when the chloride ion from the catalyst exchanges with the chlorine atom in the product. To mitigate this:

  • Use sterically hindered guanidinium catalysts to reduce nucleophilic attack.
  • Optimize reaction time (e.g., shorter durations at 0°C) to limit contact between the product and catalyst .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

What role does this compound play in enantioselective synthesis?

Level: Advanced
Methodological Answer:
As a chiral building block, it facilitates asymmetric C–Cl bond formation in organocatalytic reactions. For example:

  • In α-chlorination of aldehydes, it acts as a chlorine source, enabling enantioselective synthesis of chlorinated intermediates with >90% ee under proline-derived catalysis .
  • Its reactivity in Mitsunobu reactions allows stereochemical inversion for synthesizing optically active alcohols .

What are the environmental biodegradation pathways for this compound?

Level: Advanced
Methodological Answer:
Biodegradation involves microbial dehalogenases, such as those in Rhizobium spp., which hydrolyze the C–Cl bond:

  • Dehalogenase I : Cleaves 2-chloropropionate to produce 2-hydroxypropionate.
  • Dehalogenase II : Acts on 2,2-dichloropropionate.
    Mutant strains lacking these enzymes show no degradation, confirming their role. Biodegradation studies require GC-MS to track intermediate metabolites .

How does this compound affect ion mobility spectrometry (IMS) analyses?

Level: Advanced
Methodological Answer:
As a buffer gas contaminant, it reduces ion mobility (K₀) of analytes like amino acids by 15–36% at 0.93 mmol/m³. This is attributed to clustering with MCP, increasing ion mass. Methodological adjustments include:

  • Calibrating IMS with MCP-free buffer gas.
  • Using inert gas purges to minimize ester contamination during analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.